3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

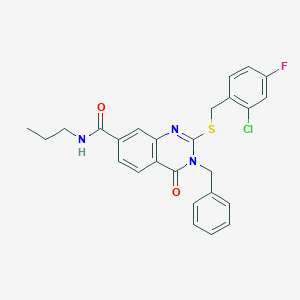

The compound 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

- A 3-benzyl group at position 2.

- A 2-((2-chloro-4-fluorobenzyl)thio) substituent at position 2, introducing halogen atoms (Cl, F) and a thioether linkage.

- A 4-oxo group in the dihydroquinazoline core.

- An N-propyl carboxamide at position 5.

Properties

IUPAC Name |

3-benzyl-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O2S/c1-2-12-29-24(32)18-9-11-21-23(13-18)30-26(34-16-19-8-10-20(28)14-22(19)27)31(25(21)33)15-17-6-4-3-5-7-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWFNFUWMYRDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈ClF N₃O₂S

- Molecular Weight: 373.87 g/mol

The compound features a quinazoline core with various substituents that may influence its biological activity. The presence of the chloro and fluoro groups is significant for enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. A study demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related compound was shown to inhibit the growth of human breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been documented. A series of studies reported that compounds with structural similarities to this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Quinazolines are known to act as inhibitors of various enzymes, including kinases and proteases. For example, some derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity and selectivity for EGFR can be influenced by substituents on the quinazoline ring .

Case Study 1: Anticancer Activity in vitro

A study evaluated the anticancer effects of a related quinazoline derivative in vitro on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

The biological activities associated with this compound can be attributed to several mechanisms:

- Receptor Modulation: The compound may interact with various receptors, including EGFR, leading to downstream effects on cell proliferation and survival.

- Enzyme Inhibition: By inhibiting key enzymes involved in cancer progression or bacterial metabolism, the compound can exert therapeutic effects.

- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer properties.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Quinazolines are known for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The compound may exhibit similar effects, possibly through mechanisms such as apoptosis induction or cell cycle arrest.

-

Antimicrobial Properties

- Compounds with quinazoline structures have shown promise as antimicrobial agents. Studies suggest that modifications to the quinazoline core can enhance activity against a range of bacterial and fungal pathogens. The presence of the thioether and aromatic rings in this compound may contribute to increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy.

-

Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes that are crucial in various biochemical pathways. For example, some quinazoline derivatives have been reported to inhibit kinases involved in cancer signaling pathways, making them potential candidates for targeted cancer therapies.

Case Study 1: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of quinazoline derivatives demonstrated that modifications at the 2-position significantly influenced their cytotoxicity against breast cancer cell lines (MCF-7). The introduction of bulky groups or electron-withdrawing substituents enhanced the potency of these compounds, suggesting that 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide could be optimized for improved anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study, a series of quinazoline derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar thioether substitutions exhibited significant inhibition zones, suggesting that the compound could be effective against resistant bacterial strains.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Electronic Effects

Key Compounds:

- 2-((4-Trifluoromethylbenzyl)thio) substituent.

- 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid core.

- Properties : Melting point 273.0°C (decomp.), HRMS m/z 381.0520 .

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability compared to the target compound’s 2-chloro-4-fluorobenzyl group.

Radioiodinated 3-Benzyl-2-(3-Methoxybenzylthio)benzo[g]quinazoline (): 3-Methoxybenzylthio substituent. 3-Benzyl group and radioiodination at position 6. Properties: 91.2% radiochemical yield, 6.95% tumor uptake, 24-hour serum stability .

Physicochemical and Pharmacokinetic Profiles

- Carboxamide Influence : The N-propyl group in the target may reduce metabolic degradation relative to benzyl carboxamides (e.g., 1146034-20-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.